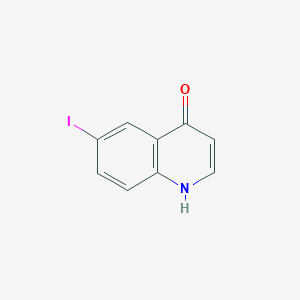

6-Iodoquinolin-4-ol

描述

Structure

3D Structure

属性

IUPAC Name |

6-iodo-1H-quinolin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6INO/c10-6-1-2-8-7(5-6)9(12)3-4-11-8/h1-5H,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAZOVHUNVUSQMU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1I)C(=O)C=CN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6INO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10413268 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.05 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

342617-07-6 | |

| Record name | 6-iodoquinolin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10413268 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 6 Iodoquinolin 4 Ol and Its Analogs

Classical and Contemporary Synthetic Routes to 6-Iodoquinolin-4-ol

Traditional methods for constructing the quinoline (B57606) core often rely on cyclization reactions of aniline (B41778) precursors, while halogenation strategies offer a direct route to introduce iodine onto a pre-formed quinolin-4-ol ring system.

Cyclization Reactions Utilizing Precursors (e.g., Meldrum's Acid and Anilines)

A prominent classical method for quinoline synthesis is the Gould-Jacobs reaction. wikipedia.orgdrugfuture.com This reaction involves the condensation of an aniline with an alkoxymethylenemalonic ester, such as diethyl ethoxymethylenemalonate, followed by a thermal cyclization. wikipedia.orgablelab.eu In the context of this compound, this would typically involve using 4-iodoaniline (B139537) as the starting aniline derivative. The initial condensation forms an anilidomethylenemalonic ester, which then undergoes a high-temperature intramolecular cyclization to yield a 4-hydroxy-3-carboalkoxyquinoline. wikipedia.org Subsequent saponification and decarboxylation steps produce the desired 4-hydroxyquinoline.

A variation of this approach utilizes Meldrum's acid (2,2-dimethyl-1,3-dioxane-4,6-dione) as a precursor. For instance, the synthesis of 6-bromo-4-iodoquinoline (B1287929) has been achieved starting from 4-bromoaniline (B143363) and Meldrum's acid, which undergo a cyclization reaction. researchgate.net A similar strategy could be envisioned for the iodo-analogue by starting with 4-iodoaniline. Three-component reactions involving an aniline, Meldrum's acid, and an aromatic aldehyde have also been reported for the synthesis of quinolinone derivatives, highlighting the versatility of these precursors. nih.govmdpi.com

The general mechanism for the Gould-Jacobs reaction begins with a nucleophilic attack from the amine. This is followed by the loss of an ethanol (B145695) molecule to form the condensation product. A 6-electron cyclization reaction with the loss of another ethanol molecule then forms the quinoline ring. wikipedia.org The resulting product exists in equilibrium between its keto and enol tautomeric forms. wikipedia.orgresearchgate.net

Halogenation Strategies for Quinolin-4-ol Derivatives

Direct halogenation of the quinolin-4-ol scaffold presents an alternative route to this compound. Specifically, direct C-H iodination protocols have been developed for quinolines and quinolones. rsc.org These methods often employ radical-based mechanisms. For quinolin-4-ol, iodination can be achieved using iodine in the presence of a suitable catalyst or base. The regioselectivity of the iodination is a critical factor, and for many quinoline systems, the C3 position is favored. rsc.org However, methods for selective iodination at other positions, including C6, have been explored. For example, the reaction of hydroxyaromatic compounds, including 8-hydroxyquinoline (B1678124), with an aqueous solution of a metal iodide and a metal hypochlorite (B82951) can lead to iodinated products. google.com

Palladium-Catalyzed Synthesis and Transformation Approaches

Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, and the quinoline framework is no exception. These methods offer mild reaction conditions and high functional group tolerance. researchgate.netmdpi.com

Suzuki-Miyaura Cross-Coupling Reactions in Quinolone Synthesis

The Suzuki-Miyaura cross-coupling reaction, which forms a carbon-carbon bond between an organoboron compound and an organic halide, is a powerful tool in quinoline synthesis. mdpi.combeilstein-journals.org This reaction can be used to construct the quinoline core itself or to functionalize a pre-existing quinoline ring. For instance, a practical synthesis of 1,3,6-trisubstituted quinolin-4(1H)-ones has been described starting from 1-alkyl-6-bromo-3-iodoquinolin-4(1H)-one, utilizing sequential palladium-catalyzed reactions including Suzuki-Miyaura coupling. researchgate.net This demonstrates the potential for introducing substituents at the 6-position. While direct synthesis of this compound via Suzuki coupling is less common, the methodology is frequently employed to create diverse libraries of quinolones by coupling various arylboronic acids with halo-substituted quinolones. researchgate.netsioc-journal.cnbcrec.id

| Reactant 1 | Reactant 2 | Catalyst System | Product | Yield (%) | Reference |

| 4-Iodoanisole | Phenylboronic acid | Pd/C, K2CO3 | 4-Methoxybiphenyl | 41-92 | scielo.org.mx |

| 2-Bromo-4-methoxybenzaldehyde | 5-Formyl-2-methoxyphenylboronic acid | Pd catalyst, NaOH | Bis-benzaldehyde | 48 | mdpi.com |

| Bromonaphthalene derivative | (2-Formyl-4-methoxyphenyl)boronic acid | Pd catalyst | Cross-coupling product | 72 | beilstein-journals.org |

Heck Reaction Applications for 6-Iodoquinolin-4(1H)-ones

The Heck reaction, which involves the palladium-catalyzed coupling of an unsaturated halide with an alkene, has also been applied to the synthesis of quinoline and quinolone structures. rsc.org This can be achieved through both intermolecular and intramolecular pathways. For example, the synthesis of quinolin-2(1H)-ones has been accomplished via the Heck reaction of 2-iodoanilines with alkenes like dimethyl maleate. mdpi.com A notable application involves the Heck reaction of 6-iodoquinolin-4(1H)-ones with macrolides to synthesize compounds with antibacterial activity, known as "macrolones". mdpi.com This reaction was carried out using a Pd(OAc)2/P(o-tol)3 catalytic system in DMF. mdpi.com Furthermore, the synthesis of 4-arylquinolin-2(1H)-ones can be achieved through a successive Heck reaction on a substituted 2-iodoaniline (B362364) with acrylic acid, followed by an in situ cyclization. cdnsciencepub.com

Sonogashira Coupling and Subsequent Cyclizations

The Sonogashira reaction, a cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide, provides another versatile route to quinoline derivatives. wikipedia.org This reaction can be followed by a cyclization step to construct the quinoline ring. For instance, a domino reaction of benzimidoyl chlorides with 1,6-enynes, initiated by a palladium-catalyzed Sonogashira coupling, leads to the formation of quinoline derivatives. organic-chemistry.org Another approach involves the Sonogashira coupling of 2-iodoanilines with terminal arylacetylenes, which can then undergo cyclization. acs.org This methodology has been used to prepare intermediates that, after cyclization, yield natural products like benzylisoquinoline alkaloids. wikipedia.org A one-pot, two-stage synthesis of substituted 4-aminoquinolines has been developed involving an imidoylative Sonogashira coupling followed by an acid-mediated cyclization. acs.org Furthermore, the Sonogashira cross-coupling of 2,6,8-triaryl-3-iodoquinolin-4(1H)-ones with terminal acetylenes can lead to the formation of 2-substituted 4,6,8-triaryl-1H-furo[3,2-c]quinolines in a single operational step. researchgate.net

| Reactant 1 | Reactant 2 | Catalyst System | Product | Reference |

| Benzimidoyl chlorides | 1,6-Enynes | Pd(PPh3)2Cl2, CuI | Quinoline derivatives | organic-chemistry.org |

| o-Bromoanilines | Arylalkynes/Aliphatic alkynes and Isocyanides | Palladium catalyst | 4-Aminoquinolines | acs.org |

| 2,6,8-Triaryl-3-iodoquinolin-4(1H)-ones | Terminal acetylenes | Triethylamine | 2-Substituted 4,6,8-triaryl-1H-furo[3,2-c]quinolines | researchgate.net |

Advanced and Stereoselective Synthetic Protocols

Modern synthetic chemistry has pursued advanced protocols to introduce chirality and improve efficiency in the synthesis of quinolinol derivatives. These methods are crucial for creating structurally complex molecules with specific biological functions. ontosight.ai

Asymmetric cyclocarbonylation represents a powerful strategy for constructing chiral quinolone frameworks. While direct asymmetric synthesis of this compound via this method is not extensively documented, the synthesis of chiral 4-methyl-3,4-dihydroquinolin-2(1H)-ones from substituted anilines provides a foundational methodology. This reaction typically involves the palladium-catalyzed carbonylation of an appropriate aniline derivative in the presence of a chiral phosphine (B1218219) ligand.

For instance, the asymmetric cyclocarbonylation of 2-(1-methylvinyl)anilines has been achieved using a catalyst system composed of palladium acetate (B1210297) (Pd(OAc)₂) and the chiral ligand (-)-DIOP [2,3-O-isopropylidene-2,3-dihydroxy-1,4-bis(diphenylphosphino)butane]. nih.gov The reaction proceeds under carbon monoxide and hydrogen pressure to yield chiral 4-methyl-3,4-dihydroquinolin-2(1H)-ones. The enantioselectivity of the reaction is influenced by the substituents on the aniline ring. nih.gov

| Substituent on Aniline Ring | Product | Yield (%) | Enantiomeric Excess (ee, %) |

|---|---|---|---|

| H | 4-Methyl-3,4-dihydroquinolin-2(1H)-one | 90 | 46 |

| 6-Br | 8-Bromo-4-methyl-3,4-dihydroquinolin-2(1H)-one | 48 | - |

| 4-OMe | 6-Methoxy-4-methyl-3,4-dihydroquinolin-2(1H)-one | 99 | 54 |

| 4-Me | 4,6-Dimethyl-3,4-dihydroquinolin-2(1H)-one | 98 | - |

| 4-i-Pr | 6-Isopropyl-4-methyl-3,4-dihydroquinolin-2(1H)-one | 99 | - |

This methodology demonstrates a viable, albeit indirect, route to chiral precursors of quinolinols. Adapting this protocol to an iodo-substituted aniline could potentially lead to the stereoselective synthesis of analogs of this compound.

A common and versatile strategy for synthesizing derivatives of this compound involves nucleophilic substitution reactions on pre-functionalized quinoline rings. The hydroxyl group at the C-4 position can be converted into a better leaving group, such as a chlorine atom, to facilitate subsequent derivatization.

A typical procedure involves treating the quinolin-4-ol with a chlorinating agent like phosphorus oxychloride (POCl₃) to furnish the corresponding 4-chloroquinoline. researchgate.netgoogle.com This halogenated intermediate is highly reactive towards nucleophiles and serves as a key building block for introducing a wide range of substituents.

For example, the synthesis of 6-bromo-4-iodoquinoline starts from 6-bromoquinolin-4-ol. The 4-hydroxyl group is first converted to a chloro group using POCl₃. Subsequently, a Finkelstein reaction, involving treatment with sodium iodide (NaI) in acetonitrile (B52724), replaces the chlorine atom with iodine to yield the final product. researchgate.net This sequence highlights how a halogenated quinolinol serves as a precursor for other haloquinolines through nucleophilic substitution.

| Starting Material | Reagents | Intermediate | Final Product | Reference |

|---|---|---|---|---|

| 6-Bromoquinolin-4-ol | 1. POCl₃ 2. NaI, Acetonitrile | 6-Bromo-4-chloroquinoline | 6-Bromo-4-iodoquinoline | researchgate.net |

| 3-Iodoquinolin-4-ol (B1355585) | 1. POCl₃ 2. Pd(PPh₃)₄, CuI, 1-Pentyne, Et₃N | 4-Chloro-3-iodoquinoline | 4-Chloro-3-(pent-1-yn-1-yl)quinoline | google.com |

Furthermore, these 4-chloro or 4-iodo intermediates are excellent substrates for palladium-catalyzed cross-coupling reactions, such as Suzuki and Sonogashira couplings, allowing for the introduction of various alkyl, aryl, and alkynyl groups at the C-4 position. google.comresearchgate.net

Asymmetric Cyclocarbonylation Routes

One-Pot Synthesis Techniques for Halogenated Quinolinols

One-pot syntheses, which involve multiple reaction steps in a single reactor without isolating intermediates, offer significant advantages in terms of efficiency, resource conservation, and reduced waste. Several one-pot methods have been developed for the synthesis of quinolines and their halogenated derivatives.

One such approach is the Friedländer annulation, which condenses an o-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl. A highly effective one-pot variation involves the in situ reduction of an o-nitroarylcarbaldehyde with iron and catalytic aqueous HCl, followed by condensation with a ketone or aldehyde to form the quinoline ring in high yields. rsc.org This method could be adapted for substrates bearing halogen atoms to produce halogenated quinolines directly.

Another relevant one-pot strategy involves the synthesis of halogenated quinolinols through a sequence of cyclization followed by halogenation. For instance, a method for preparing 5-chloro-7-iodoquinolin-8-ol (clioquinol) has been reported as a one-pot process. google.com While the specific substrate differs, the principle can be applied more broadly. The process often involves the formation of the quinolinol core, which is then directly halogenated in the same pot using a suitable halogenating agent, such as N-iodosuccinimide (NIS), to install the iodine atom. google.comsioc-journal.cn This avoids the need to isolate and purify the intermediate quinolinol, streamlining the synthesis.

A tandem, one-pot Sonogashira coupling followed by an intramolecular 5-endo-dig cyclization has also been employed to synthesize furo[2,3-c]quinolines from halogenated quinoline precursors, demonstrating the power of one-pot tandem reactions in building complex heterocyclic systems. google.com

| Target Compound Type | Key Steps | Reagents/Conditions | Advantages | Reference |

|---|---|---|---|---|

| Substituted Quinolines | 1. In situ reduction of nitro group 2. Friedländer condensation | o-nitroarylcarbaldehydes, Fe, aq. HCl, ketone/aldehyde | High yields, inexpensive reagents | rsc.org |

| Halogenated Quinolinols | 1. Formation of quinolinol 2. Electrophilic halogenation | N-Iodosuccinimide (NIS) for iodination | Simple work-up, high overall yield | google.com |

| 2-Amino-5-halogenated-benzamides | 1. Cyclization 2. Aminolysis 3. Halogenation | NCS, NBS, or NIS for halogenation | No separation of intermediates, high yield, milder conditions | sioc-journal.cn |

These one-pot methodologies represent a green and efficient approach to synthesizing halogenated quinolinols and their analogs, which are important precursors in various fields.

Derivatization and Chemical Transformations of 6 Iodoquinolin 4 Ol

Functionalization at the Quinoline (B57606) Nucleus

The quinoline core of 6-iodoquinolin-4-ol is amenable to various functionalization reactions. The electron-donating hydroxyl group and the electron-withdrawing iodine atom influence the reactivity of the benzene (B151609) ring portion of the quinoline system. This electronic environment directs further substitutions. For instance, electrophilic substitution reactions can be influenced by the existing substituents. vulcanchem.com

Computational studies, such as those analyzing the highest occupied molecular orbital (HOMO) coefficients, suggest that the C-5 position is favorable for regioselective reactions with electrophiles. researchgate.net This has been practically demonstrated in the regioselective iodination of similar quinoline systems. researchgate.net

Palladium-Mediated Coupling Reactions Beyond C-C Formation

The iodine atom at the C-6 position of this compound serves as an excellent handle for a variety of palladium-catalyzed cross-coupling reactions. While Suzuki and Sonogashira reactions are common for forming new carbon-carbon bonds, other palladium-mediated transformations can be employed to introduce different functionalities. nih.gov

One significant transformation is the Buchwald-Hartwig amination, which allows for the formation of carbon-nitrogen bonds. nih.gov This reaction would involve coupling this compound with various amines in the presence of a palladium catalyst and a suitable ligand. Although specific examples with this compound are not prevalent in the reviewed literature, the general applicability of this reaction to iodoarenes is well-established.

Another important palladium-catalyzed reaction is the formation of carbon-oxygen or carbon-sulfur bonds. These etherification and thiolation reactions can be achieved by coupling this compound with alcohols or thiols, respectively.

The following table summarizes potential palladium-mediated coupling reactions for the functionalization of the C-6 position.

| Coupling Reaction | Reactant | Catalyst System (Typical) | Product Type |

| Buchwald-Hartwig Amination | Amine (R-NH2) | Pd catalyst (e.g., Pd₂(dba)₃), Ligand (e.g., Xantphos) | 6-Aminoquinoline derivative |

| C-O Coupling | Alcohol (R-OH) | Pd catalyst, Ligand | 6-Alkoxy/Aryloxyquinoline derivative |

| C-S Coupling | Thiol (R-SH) | Pd catalyst, Ligand | 6-Thioetherquinoline derivative |

This table represents potential transformations based on established palladium catalysis principles.

Synthesis of Fused Heterocyclic Systems Containing the Iodoquinoline Moiety

The this compound scaffold can be utilized as a building block for the synthesis of more complex, fused heterocyclic systems. These reactions often involve the functional groups at positions 3 and 4 of the quinoline ring. For example, the synthesis of furo[3,2-c]quinolines can be achieved through intramolecular cyclization reactions. mdpi.com

One approach involves the Sonogashira coupling of a 3-iodo-4-alkoxyquinoline derivative with an alkyne, followed by an intramolecular cyclization. While this specific example starts with a different substitution pattern, the principle can be adapted. For instance, functionalization at the C-3 position of this compound, followed by a cyclization step, could lead to novel fused systems.

Researchers have successfully synthesized thieno[c]quinoline derivatives through a three-component reaction involving an aminonaphthalene, a dihydrothiophenone, and a benzaldehyde (B42025) derivative, catalyzed by iodine. researchgate.net This highlights the potential for multicomponent reactions to build complex fused systems onto a quinoline core.

Furthermore, the synthesis of azoloquinolines, such as pyrrolo-, furo-, and thienoquinolines, is of significant interest due to their biological activities. researchgate.net Transition metal-catalyzed heteroannulation reactions are among the efficient methods for constructing these fused systems. researchgate.net

Modifications at the Hydroxyl Group and Nitrogen Atom

The hydroxyl group at the C-4 position and the nitrogen atom at the N-1 position of the quinoline ring are key sites for derivatization.

The hydroxyl group can undergo O-alkylation or O-acylation to form ethers and esters, respectively. For example, treatment of a similar 7-chloro-3-iodoquinolin-4-ol (B1625601) with potassium ethoxide in the presence of 18-crown-6 (B118740) ether cleanly yields the corresponding 4-ethoxy derivative. google.com A similar strategy could be applied to this compound.

The nitrogen atom of the quinoline ring can be alkylated, particularly after deprotonation. This N-alkylation is often performed to modify the electronic properties of the ring system or to introduce specific functional groups. For instance, N-methylation of N-(hetero)arylcarboxamides has been employed to prevent N-Pd complexation during subsequent intramolecular Heck cyclizations. mdpi.com

The hydroxyl group can also be converted to a more reactive leaving group, such as a chloro group, by treatment with reagents like phosphorus oxychloride (POCl₃). google.comgoogle.com This transformation converts the quinolin-4-ol to a 4-chloroquinoline, which is a versatile intermediate for nucleophilic substitution reactions. For example, 7-iodoquinolin-4-ol was converted to 4-chloro-7-iodoquinoline (B1366487) in 80% yield using POCl₃. google.com

The following table outlines common derivatization reactions at the hydroxyl and nitrogen positions.

| Position | Reaction Type | Reagent(s) | Product |

| 4-OH | O-Alkylation | Alkyl halide, Base | 4-Alkoxy-6-iodoquinoline |

| 4-OH | O-Acylation | Acyl chloride or Anhydride, Base | 4-Acyloxy-6-iodoquinoline |

| 4-OH | Chlorination | POCl₃ | 4-Chloro-6-iodoquinoline |

| 1-N | N-Alkylation | Alkyl halide, Base | 1-Alkyl-6-iodoquinolin-4-one |

Spectroscopic and Structural Characterization Techniques for Iodoquinolin 4 Ol Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. For derivatives of iodoquinolin-4-ol, ¹H and ¹³C NMR are fundamental for mapping the carbon-hydrogen framework, while two-dimensional techniques provide deeper insights into connectivity.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number, environment, and connectivity of protons in a molecule. In 6-iodoquinolin-4-ol, the protons on the quinoline (B57606) core exhibit characteristic chemical shifts and coupling patterns. Due to the tautomeric nature of 4-quinolinols, the compound exists in equilibrium between the -ol and the -one form (6-iodo-1H-quinolin-4-one), which can influence the observed spectra, particularly the signals for the protons at positions 2, 3, and the N-H proton. nih.gov

The substitution pattern on the benzenoid ring significantly influences the chemical shifts. The iodine atom at the C-6 position exerts a deshielding effect on adjacent protons. While specific experimental data for this compound is not widely published, data from the closely related compound, 6-bromoquinolin-4-ol, offers a strong basis for analysis. researchgate.net In the ¹H NMR spectrum of 6-bromoquinolin-4-ol, recorded in DMSO-d6, characteristic signals are observed for the aromatic protons. researchgate.net The proton at C-5 typically appears as a doublet, coupled to the proton at C-7. The C-7 proton would appear as a doublet of doublets, and the C-8 proton as a doublet. For this compound, similar patterns are expected, with slight variations in chemical shifts due to the different electronic effects of iodine compared to bromine.

Table 1: Predicted ¹H NMR Data for this compound (Based on analysis of analogous compounds and general quinolinol spectra)

| Proton Position | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) |

| H-2 | ~8.0 - 8.2 | Doublet (d) | ~6.0 - 7.0 |

| H-3 | ~6.2 - 6.4 | Doublet (d) | ~6.0 - 7.0 |

| H-5 | ~8.3 - 8.5 | Doublet (d) | ~2.0 - 2.5 |

| H-7 | ~7.8 - 8.0 | Doublet of Doublets (dd) | J = ~9.0, ~2.0 |

| H-8 | ~7.6 - 7.8 | Doublet (d) | ~9.0 - 9.5 |

| N-H | ~11.0 - 12.0 | Broad Singlet (br s) | - |

Note: Predicted values are for a DMSO-d6 solvent. Actual values can vary based on solvent and experimental conditions.

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Each unique carbon atom in this compound gives a distinct signal, and its chemical shift is indicative of its chemical environment (hybridization, attached atoms). pressbooks.pub The carbonyl/enol carbon at C-4 is typically found significantly downfield (170-180 ppm). The carbon atom bonded to the iodine (C-6) will have its chemical shift influenced by the "heavy atom effect," which can paradoxically shift the signal upfield compared to what electronegativity alone would suggest. organicchemistrydata.org Aromatic carbons generally resonate in the 110-150 ppm range. chemguide.co.uk

Table 2: Predicted ¹³C NMR Data for this compound (Based on established chemical shift ranges for quinolinols and substituted aromatics)

| Carbon Position | Predicted Chemical Shift (δ, ppm) |

| C-2 | 140 - 145 |

| C-3 | 110 - 115 |

| C-4 | 175 - 180 |

| C-4a | 140 - 142 |

| C-5 | 125 - 130 |

| C-6 | 90 - 95 |

| C-7 | 135 - 140 |

| C-8 | 120 - 125 |

| C-8a | 122 - 127 |

Note: These are approximate predictions. The actual chemical shifts are dependent on the solvent and experimental conditions.

Two-Dimensional NMR Techniques

To unambiguously assign all proton and carbon signals, especially in more complex derivatives, two-dimensional (2D) NMR experiments are employed. columbia.eduyoutube.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. columbia.edu An HSQC spectrum of this compound would show a cross-peak connecting the ¹H signal of H-2 to the ¹³C signal of C-2, H-3 to C-3, H-5 to C-5, and so on. This is invaluable for confirming the assignment of carbons that have attached protons. columbia.edu Quaternary carbons, like C-4, C-4a, C-6, and C-8a, would be absent from an HSQC spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique reveals correlations between protons and carbons that are separated by two or three bonds (²JCH and ³JCH). columbia.edu This is crucial for piecing together the molecular structure. For instance, the N-H proton would be expected to show an HMBC correlation to C-2 and C-8a. The H-5 proton should show correlations to C-4, C-7, and C-4a. These long-range correlations provide definitive proof of the connectivity across the entire quinoline ring system.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation patterns. etamu.edu

Electrospray Ionization Mass Spectrometry (ESI-MS)

ESI-MS is a soft ionization technique that is particularly well-suited for polar, and often thermally fragile, molecules like this compound. nih.gov The analysis is typically performed on a sample in solution. In positive ion mode, the compound is expected to be detected as the protonated molecule, [M+H]⁺. Given the molecular weight of this compound is 271.05 g/mol , the expected m/z value for the [M+H]⁺ ion would be approximately 272.0. nih.gov

Fragmentation in ESI-MS can be induced by increasing the collision energy (in tandem MS/MS experiments). mdpi.com For this compound, potential fragmentation pathways could include the loss of small molecules like CO or HCN from the heterocyclic ring, or cleavage leading to the loss of the iodine atom.

Table 3: Predicted ESI-MS Data for this compound

| Ion | Predicted m/z | Description |

| [M+H]⁺ | ~272.0 | Protonated molecular ion |

| [M-CO+H]⁺ | ~244.0 | Loss of carbon monoxide |

| [M-I]⁺ | ~144.1 | Loss of iodine radical |

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines gas chromatography for separation with mass spectrometry for detection and identification. This technique is suitable for volatile and thermally stable compounds. whitman.edu For quinolinol derivatives, a derivatization step, such as silylation, is often required to increase volatility and prevent peak tailing in the GC column. orientjchem.org

The mass spectrometer in a typical GC-MS system uses a hard ionization technique like Electron Ionization (EI). EI is a high-energy process that causes extensive fragmentation of the molecule. This fragmentation provides a unique "fingerprint" that can be used to identify the compound by comparing it to a spectral library. etamu.edu

For this compound, the molecular ion peak (M⁺) at m/z ≈ 271 would be expected. Key fragmentation peaks would likely arise from:

Loss of CO: A fragment at m/z ≈ 243, characteristic of the quinolone ring structure.

Loss of Iodine: A fragment at m/z = 144, corresponding to the quinolin-4-ol radical cation.

Retro-Diels-Alder (RDA) fragmentation: This process can occur in the heterocyclic ring, leading to characteristic fragments.

Table 4: Predicted Key Fragments in GC-MS (EI) for this compound

| m/z | Predicted Identity |

| 271 | [M]⁺ (Molecular Ion) |

| 243 | [M-CO]⁺ |

| 144 | [M-I]⁺ |

| 127 | [I]⁺ |

| 116 | Fragment from RDA reaction |

Note: The relative abundance of these fragments provides the characteristic pattern for identification.

Liquid Chromatography-Mass Spectrometry (LC-MS/MS)

Liquid chromatography-mass spectrometry (LC-MS/MS) is a powerful analytical technique for the identification and quantification of quinoline derivatives in various matrices. In a typical LC-MS/MS setup, the sample is first introduced into a liquid chromatograph, which separates the individual components of the mixture. The separated components then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass-to-charge (m/z) ratios of the parent ion and its fragments provide a unique fingerprint for each compound.

LC-MS/MS has been successfully used to measure the concentration of quinoline derivatives in biological samples, such as in pharmacokinetic studies determining drug levels in plasma, brain, and cerebrospinal fluid. nih.gov The high sensitivity and selectivity of this method allow for the detection of compounds even at very low concentrations. researchgate.net

Table 1: LC-MS/MS Parameters for Analysis of Quinoline Derivatives

| Parameter | Description | Typical Values/Conditions |

| Ionization Mode | Electrospray Ionization (ESI), positive or negative ion mode. | Positive ion mode is common for nitrogen-containing compounds. google.com |

| Mobile Phase | A mixture of aqueous and organic solvents. | Gradients of acetonitrile (B52724) and water with additives like formic acid or trifluoroacetic acid are often used. nih.gov |

| Column | Reversed-phase columns are frequently used. | C18 columns are a popular choice. nih.govresearchgate.net |

| Detection | Tandem mass spectrometry (MS/MS) for specific fragmentation analysis. | Multiple reaction monitoring (MRM) can be used for quantification. |

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing Fourier-Transform Infrared (FTIR) and Raman spectroscopy, provides detailed information about the functional groups and molecular vibrations within a compound.

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of its chemical bonds. Each type of bond and functional group has a characteristic vibrational frequency, making the FTIR spectrum a molecular fingerprint.

For this compound, which exists in tautomeric equilibrium with 6-iodo-1H-quinolin-4-one, the FTIR spectrum would exhibit characteristic peaks for both the enol (-OH) and keto (C=O) forms. nih.govcnr.it The spectrum of the solid substance is typically recorded in KBr pellets. scirp.org

Key Expected Vibrational Bands for this compound:

O-H Stretching: A broad band in the region of 3400-3200 cm⁻¹ would indicate the presence of the hydroxyl group of the enol tautomer.

N-H Stretching: A band in a similar region (around 3300 cm⁻¹) could correspond to the N-H stretch of the quinolone tautomer.

C=O Stretching: A strong absorption peak typically between 1700-1650 cm⁻¹ would be characteristic of the carbonyl group in the quinolone form.

C=C and C=N Stretching: Vibrations of the quinoline ring system would appear in the 1600-1400 cm⁻¹ region. researchgate.net

C-I Stretching: The carbon-iodine bond vibration is expected at lower wavenumbers, typically in the range of 600-500 cm⁻¹. rsc.org

Studies on similar hydroxyquinoline derivatives, such as 8-hydroxyquinoline (B1678124), show characteristic phenolic -OH stretching vibrations around 3160 cm⁻¹. researchgate.netnist.gov Theoretical calculations using Density Functional Theory (DFT) are often employed to aid in the assignment of vibrational modes. nih.govsid.ir

Table 2: General FTIR Vibrational Frequencies for Quinolinol Derivatives

| Functional Group | Vibrational Mode | Approximate Wavenumber (cm⁻¹) |

| O-H | Stretching | 3400-3200 |

| N-H | Stretching | ~3300 |

| C=O | Stretching | 1700-1650 |

| C=C / C=N (Aromatic) | Stretching | 1600-1400 |

| C-I | Stretching | 600-500 |

Raman spectroscopy is a complementary technique to FTIR that measures the inelastic scattering of monochromatic light. It is particularly sensitive to non-polar bonds and symmetric vibrations. The Raman spectra of quinoline derivatives have been extensively studied, often aided by DFT calculations to understand the relationship between molecular structure and the observed spectral bands. researchgate.netresearchgate.net

For this compound, Raman spectroscopy would provide further insights into the vibrational modes of the molecule. The technique is valuable for studying the π-π interactions of quinoline rings, with key marker bands appearing in the 1500-1650 cm⁻¹ region. researchgate.net

The Raman spectra of crystalline solids are typically recorded using a laser excitation source, such as an Nd:YAG laser. scirp.org The analysis of both FTIR and Raman spectra provides a more complete picture of the vibrational properties of the molecule. sid.irresearchgate.net

Fourier-Transform Infrared (FTIR) Spectroscopy

X-ray Diffraction Analysis for Solid-State Structures

X-ray diffraction (XRD) is the definitive method for determining the three-dimensional atomic arrangement in a crystalline solid. uhu-ciqso.esuol.de

For a derivative of this compound, an SC-XRD analysis would reveal the exact conformation of the molecule, the nature of intermolecular interactions such as hydrogen bonding and π-stacking, and confirm the tautomeric form present in the solid state. For example, the crystal structure of a related compound, 8,8'-(benzo[c] scirp.orgresearchgate.netresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol), confirmed the enol tautomer through the location of hydrogen atoms. rsc.org The crystallographic data obtained includes the space group and unit cell parameters. mdpi.com

Table 3: Example of Crystallographic Data from a Single Crystal XRD Experiment

| Parameter | Description |

| Crystal System | e.g., Monoclinic, Triclinic, Orthorhombic mdpi.com |

| Space Group | Describes the symmetry of the unit cell, e.g., P-1, P2₁/c mdpi.com |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) mdpi.com |

| Volume (V) | ų mdpi.com |

| Z | Number of molecules per unit cell mdpi.com |

| Density (calculated) | g/cm³ mdpi.com |

Powder X-ray diffraction (PXRD) is used when single crystals are not available or to analyze the bulk properties of a crystalline material. libretexts.org The sample is a fine powder, and the diffraction pattern consists of a series of peaks at different 2θ angles, corresponding to the various crystal lattice planes. libretexts.orguni-saarland.de

PXRD is a valuable tool for phase identification, assessment of sample purity, and determination of lattice parameters. uni-saarland.de While it does not provide the same level of detail as SC-XRD, it can be used to confirm if a synthesized material has the expected crystal structure by comparing the experimental pattern to a reference pattern from a database or a calculated pattern from a known single-crystal structure. researchgate.net In some complex cases, PXRD data, guided by other techniques like solid-state NMR and computational modeling, can be used for structure determination. rsc.org

Single-Crystal X-ray Diffraction

Photophysical Characterization of Iodoquinolin-4-ol Derivatives

The photophysical properties of quinoline derivatives are of significant interest due to their applications in areas such as chemical sensing, bioimaging, and materials science for devices like organic light-emitting diodes (OLEDs). The introduction of substituents onto the quinoline scaffold, such as a halogen atom and a hydroxyl group, can profoundly influence their absorption and emission characteristics. This section focuses on the spectroscopic techniques used to characterize iodoquinolin-4-ol derivatives.

UV-Visible Absorption Spectroscopy

UV-Visible absorption spectroscopy is a fundamental technique used to study the electronic transitions within a molecule. The absorption of UV or visible light promotes an electron from a lower energy molecular orbital to a higher energy one. The wavelength of maximum absorption (λmax) is characteristic of the molecule's chromophore, the part of the molecule responsible for its color. For quinolin-4-ol derivatives, the primary chromophore is the quinoline ring system itself.

While specific, detailed UV-Visible absorption spectra for this compound are not extensively reported in peer-reviewed literature, the general characteristics can be inferred from the quinolin-4-one structure and data from closely related isomers. The electronic spectra of quinazolinone derivatives, for instance, show multiple absorption bands in the ultraviolet region between 260 and 400 nm, attributed to π–π* transitions of the heterocyclic backbone. mdpi.com

Studies on a related isomer, 8-iodoquinolin-4(1H)-one, have been conducted in the context of more complex derivatives. For example, the protonated trifluoroacetic acid (TFA) salt of a benzothiadiazole-linked 8,8'-bis(quinolin-4-ol) derivative, when dissolved in dimethyl sulfoxide (B87167) (DMSO), displays absorption shoulders at 371 nm and 410 nm. rsc.orgresearchgate.net These absorptions are associated with intramolecular charge transfer (ICT) transitions, where electron density moves from the quinolinol moieties to the central benzothiadiazole core upon excitation. rsc.org It is important to note that these values belong to a much larger, conjugated system and not the simple 8-iodoquinolin-4-ol molecule.

The solvent environment can also influence the absorption spectra, a phenomenon known as solvatochromism. Generally, polar solvents can interact with the ground and excited states of the molecule to different extents, leading to shifts in the absorption maxima.

Table 1: UV-Visible Absorption Data for Selected Iodoquinoline Derivatives

| Compound | Solvent | Absorption Maxima (λmax) | Reference |

| 8,8'-(benzo[c] nih.govrsc.orgresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) TFA Salt | DMSO/Water | 371 nm, 410 nm (shoulders) | rsc.orgresearchgate.net |

| Biaryl derivative of 6-iodotetrahydroquinoline (Compound 28) | Chloroform | 360 nm | beilstein-journals.org |

This table presents data for derivatives of iodoquinolines to provide context due to the limited availability of data for the specific parent compound this compound.

Photoluminescence and Fluorescence Studies

Photoluminescence, encompassing fluorescence and phosphorescence, is the emission of light from a substance that has absorbed light energy. Fluorescence is the short-lived emission from the decay of an electron from a singlet excited state to the ground state, while phosphorescence is a longer-lived emission from a triplet excited state.

Specific fluorescence data for this compound is scarce in the available literature. However, the properties can be discussed in the context of the quinoline scaffold and the known effects of iodo-substituents. The quinoline ring system is known to be fluorescent, and its emission properties are highly sensitive to substituents. The presence of an iodine atom, a "heavy atom," can significantly influence the emission characteristics. The heavy atom effect can enhance the rate of intersystem crossing (ISC), the process where an electron in a singlet excited state transitions to a triplet state. This can lead to a decrease in fluorescence quantum yield (quenching) and an increase in phosphorescence.

Research on derivatives of the related 8-iodoquinolin-4(1H)-one has revealed interesting photoluminescent behavior. A benzothiadiazole luminogen synthesized from 8-iodoquinolin-4(1H)-one was found to be weakly emissive in solution but a strong emitter in the solid state, a phenomenon known as aggregation-induced emission (AIE). rsc.orgresearchgate.net The insoluble, neutral form of this complex derivative showed a broad green emission centered at 512 nm in the solid state. researchgate.net Its protonated salt, when dissolved in a mixture of DMSO and water, exhibited complex emission behavior dependent on the water fraction, with emission peaks related to intramolecular charge transfer and the formation of excimers (excited-state dimers). rsc.org

Furthermore, a biaryl derivative synthesized via a Suzuki reaction from a 6-iodotetrahydroquinoline precursor was found to be fluorescent. When excited at its absorption maximum of 360 nm in chloroform, it displayed an intense, red-shifted emission peak at 450 nm. beilstein-journals.org This highlights the chromophoric and fluorophoric potential that can be unlocked by further functionalizing the 6-iodoquinoline (B82116) core. beilstein-journals.org

These examples demonstrate that while the parent this compound may have its fluorescence quenched by the heavy iodine atom, its derivatives can be designed to be highly emissive materials for various applications.

Table 2: Photoluminescence Data for Selected Iodoquinoline Derivatives

| Compound | State/Solvent | Excitation Wavelength (λex) | Emission Maxima (λem) | Notes | Reference |

| 8,8'-(benzo[c] nih.govrsc.orgresearchgate.netthiadiazole-4,7-diyl)bis(quinolin-4-ol) | Solid | - | 512 nm | Broad green emission | researchgate.net |

| Biaryl derivative of 6-iodotetrahydroquinoline (Compound 28) | Chloroform | 360 nm | 450 nm | Intense emission | beilstein-journals.org |

This table presents data for derivatives of iodoquinolines to provide context due to the limited availability of data for the specific parent compound this compound.

Computational and Theoretical Chemistry Studies on Iodoquinolin 4 Ol Systems

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the electronic structure and properties of molecules. For quinoline (B57606) derivatives, these methods are instrumental in predicting their geometry, stability, and reactivity.

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic properties of molecular systems. researchgate.net The B3LYP functional combined with basis sets like 6-31G(d,p) or 6-311++G(d,p) is commonly employed for optimizing the geometries of quinoline derivatives and calculating their electronic parameters. researchgate.netijcce.ac.irnih.gov

In a study on 5-chloro-7-iodoquinolin-8-ol, a close analog of 6-iodoquinolin-4-ol, DFT calculations were performed using the B3LYP method with 3-21G(d) and LANL2MB basis sets to determine its geometrical structure and vibrational wavenumbers. sid.ir Such calculations are crucial for understanding the molecule's stability and reactivity. For instance, the distribution of electron density and the sites susceptible to electrophilic or nucleophilic attack can be predicted.

Table 1: Calculated Electronic Properties of a Quinoline Derivative using DFT

| Parameter | Value | Method | Reference |

|---|---|---|---|

| HOMO-LUMO Gap | 4.39 eV | B3LYP/6-31G(d,p) | jmaterenvironsci.com |

| Dipole Moment | Value not specified | B3LYP/6-31G* | lew.ro |

| Total Energy | Value not specified | B3LYP/6-311++G(d,p) | ijcce.ac.ir |

Ab initio methods, such as Hartree-Fock (HF), provide a foundational approach for calculating molecular properties without empirical parameters. researchgate.net These methods have been applied to quinoline derivatives to investigate their electronic structure and properties.

In the study of 5-chloro-7-iodoquinolin-8-ol, ab initio HF calculations were conducted alongside DFT to analyze its molecular geometry and vibrational spectra. sid.iriau.ir Comparing the results from both methods with experimental data helps in validating the computational models. For instance, optimized bond lengths and angles from these calculations can be compared with X-ray crystallography data.

Ab initio methods have also been employed to study the tautomerism and reactivity of various quinoline derivatives. arastirmax.com For example, the relative stabilities of different tautomers and the energy barriers for their interconversion can be calculated, providing insights into their chemical behavior. arastirmax.com

Table 2: Comparison of Ab Initio and DFT Calculated Properties for a Quinoline Derivative

| Property | Ab Initio (HF) | DFT (B3LYP) | Basis Set | Reference |

|---|---|---|---|---|

| HOMO Energy | Value not specified | Value not specified | 6-31G(d) | researchgate.net |

| LUMO Energy | Value not specified | Value not specified | 6-31G(d) | researchgate.net |

| Energy Gap | Value not specified | Value not specified | 6-31G(d) | researchgate.net |

Note: Specific values for a single compound are often spread across different studies, making a direct comparison in a single table challenging without a dedicated computational study on this compound.

Density Functional Theory (DFT) Applications to Electronic Structure and Reactivity

Molecular Dynamics Simulations and Conformation Analysis

Molecular dynamics (MD) simulations are a powerful tool for studying the dynamic behavior of molecules over time, providing insights into their conformational flexibility and interactions with their environment. wikipedia.org MD simulations solve Newton's equations of motion for a system of atoms and molecules, allowing for the observation of their dynamic evolution. wikipedia.org

For quinoline derivatives, MD simulations can be used to understand their conformational landscape and how they interact with biological macromolecules or solvents. nih.gov For example, simulations of 8-hydroxyquinoline (B1678124) derivatives have been used to study their adsorption on metal surfaces. researchgate.net

In a study on the coordination of clioquinol (B1669181) (5-chloro-7-iodo-8-hydroxyquinoline) with Zn(II) ions, both static DFT calculations and ab initio MD simulations were employed. nih.gov The MD simulations, which explicitly included solvent molecules, suggested that the most stable complexes were penta- or hexa-coordinated with water molecules, highlighting the importance of dynamic solvent effects that are not fully captured by static models. nih.gov Such simulations are crucial for understanding the behavior of these molecules in biological systems.

Analysis of Molecular Orbitals and Charge Distribution

The analysis of molecular orbitals and charge distribution provides a detailed picture of the electronic structure of a molecule, which is key to understanding its reactivity and spectroscopic properties.

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in chemical reactions and electronic transitions. joaquinbarroso.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an important indicator of a molecule's kinetic stability and reactivity. wikipedia.org

For a series of quinoline derivatives, DFT calculations have been used to determine the HOMO and LUMO energies and the corresponding energy gap. researchgate.net In a study on 5-chloro-7-iodoquinolin-8-ol, the calculated HOMO and LUMO energies showed that charge transfer occurs within the molecule. sid.ir A smaller HOMO-LUMO gap generally implies higher reactivity. schrodinger.com

Table 3: HOMO, LUMO, and Energy Gap for a Quinoline Derivative

| Parameter | Energy (eV) | Method | Reference |

|---|---|---|---|

| HOMO | -6.164 | DFT/B3LYP/6-311++G(2d,p) | researchgate.net |

| LUMO | -2.086 | DFT/B3LYP/6-311++G(2d,p) | researchgate.net |

| Energy Gap (ΔE) | 4.078 | DFT/B3LYP/6-311++G(2d,p) | researchgate.net |

Natural Bond Orbital (NBO) analysis is a theoretical method used to study charge transfer, hyperconjugative interactions, and the delocalization of electron density within a molecule. icm.edu.plbibliotekanauki.pl It provides a description of the bonding in terms of localized orbitals, which is more intuitive and closer to the classical Lewis structure concept.

NBO analysis has been performed on various quinoline derivatives to understand their electronic structure and stability. lew.ronih.gov For 5-chloro-7-iodoquinolin-8-ol, NBO analysis was carried out to characterize the charge transfer within the molecule. sid.ir In a study of 1-azanapthalene-8-ol (8-hydroxyquinoline), NBO analysis revealed significant hyperconjugative interactions, which contribute to the stability of the molecule. icm.edu.pl The analysis provides information on the donor-acceptor interactions between filled and empty orbitals, with the stabilization energy E(2) quantifying the strength of these interactions.

Table 4: NBO Analysis of a Quinoline Derivative

| Donor NBO (i) | Acceptor NBO (j) | E(2) (kcal/mol) | Reference |

|---|---|---|---|

| LP(1)N10 | BD*(2)(C11-O20) | 55.37 | lew.ro |

Note: The data in this table is for Phenyl-7,8-dihydro- sid.irnuph.edu.ua-dioxolo[4,5-g]quinolin-6(5H)-one, as specific NBO data for this compound was not available. LP denotes a lone pair and BD denotes an antibonding orbital.*

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

Prediction and Interpretation of Spectroscopic Data

Computational chemistry provides powerful tools for the prediction and interpretation of the spectroscopic properties of molecules like this compound. Methods such as Density Functional Theory (DFT) and Ab initio Hartree-Fock (HF) calculations are instrumental in simulating various types of spectra, offering insights that complement and aid in the analysis of experimental data. sid.irtsijournals.com These theoretical calculations are typically performed on optimized molecular geometries in a simulated gaseous phase or with implicit solvent models, which can lead to slight variations from experimental results obtained in the solid phase or in different solvents. sid.ir

Nuclear Magnetic Resonance (NMR) Spectroscopy: Theoretical calculations of NMR spectra have become a vital aid for molecular structure elucidation. tsijournals.com By employing methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT or HF framework, it is possible to predict the ¹H and ¹³C chemical shifts for this compound. tsijournals.com These predicted values are crucial for assigning the signals in experimentally recorded NMR spectra, especially for complex structures where signals may overlap or exhibit intricate splitting patterns. schrodinger.comnmrdb.org For quinoline derivatives, theoretical studies have shown that substitutions on the ring, such as the placement of nitrogen, oxygen, or halogen atoms, cause significant changes in the chemical shifts of adjacent carbon (ipso, ortho, para) and hydrogen atoms. tsijournals.com Comparing the calculated isotropic magnetic shielding values with experimental data allows for a detailed confirmation of the compound's substitution pattern. schrodinger.comnih.gov

Table 1: Representative Theoretical vs. Experimental NMR Chemical Shifts (δ, ppm) for Quinoline Derivatives This table illustrates the typical correlation between predicted and experimental data for related structures, as specific experimental data for this compound is not provided in the search results.

| Nucleus | Predicted Chemical Shift (ppm) - GIAO/DFT | General Experimental Range (ppm) for Quinolinones |

| ¹H (H attached to C2) | 8.0 - 8.5 | 7.9 - 8.4 |

| ¹H (H attached to C3) | 6.2 - 6.7 | 6.1 - 6.6 |

| ¹H (H attached to C5) | 7.8 - 8.2 | 7.7 - 8.1 |

| ¹H (H attached to C7) | 7.9 - 8.3 | 7.8 - 8.2 |

| ¹H (H attached to C8) | 7.5 - 7.9 | 7.4 - 7.8 |

| ¹³C (C4, Carbonyl) | 175 - 180 | 174 - 179 |

| ¹³C (C6, C-I) | 90 - 95 | 88 - 93 |

| ¹³C (C8a, Bridgehead) | 140 - 145 | 139 - 144 |

Vibrational Spectroscopy (FTIR and FT-Raman): Quantum chemical computations are essential for interpreting and predicting vibrational spectra. sid.ir For the related compound 5-Chloro-7-Iodoquinolin-8-ol, DFT (B3LYP) and HF methods have been successfully used to calculate vibrational wavenumbers. sid.ir A detailed interpretation of the vibrational spectra is achieved through a Potential Energy Distribution (PED) analysis, which assigns calculated frequencies to specific vibrational modes of the molecule, such as stretching, bending, and torsional motions. sid.ir For this compound, such calculations would predict characteristic frequencies for C=O stretching, C-I stretching, N-H stretching, and various aromatic C-H and C=C vibrations. Comparing the simulated FTIR and FT-Raman spectra with experimental recordings provides critical information on the molecular structure and the efficacy of the computational method. sid.ir

Electronic Spectroscopy (UV-Vis): Time-dependent Density Functional Theory (TD-DFT) is employed to simulate electronic absorption spectra (UV-Vis). These calculations can predict the wavelengths of maximum absorption (λmax) and help understand the nature of electronic transitions within the molecule. For instance, in a study of a related quinolin-4-ol derivative, TD-DFT calculations confirmed that the broad absorption peaks were the result of intramolecular charge transfer (ICT), with the HOMO to LUMO transition showing significant charge transfer from the quinolinol moiety to an acceptor core. rsc.org Similar studies on this compound would elucidate the electronic transitions between molecular orbitals, such as the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), providing insight into its photophysical properties. sid.irrsc.org

In Silico Approaches to Structure-Activity Relationship Prediction

In silico methods, particularly Quantitative Structure-Activity Relationship (QSAR) studies, are pivotal in modern drug discovery for predicting the biological activity of compounds based on their molecular structures. researchcommons.org These computational models are widely applied to quinoline and quinolinone derivatives to guide the synthesis of new agents with enhanced potency for various targets, including antimalarial, antibacterial, and anticancer activities. unram.ac.idresearchgate.net

The fundamental process of a QSAR study involves two main steps: the calculation of molecular descriptors and the development of a statistical model to correlate these descriptors with biological activity. researchcommons.org For a series of quinoline derivatives, molecular structures are first optimized using methods like DFT. researchcommons.org Then, a wide range of descriptors are calculated. A statistical method, such as Multiple Linear Regression (MLR), Multiple Nonlinear Regression (MNLR), or an Artificial Neural Network (ANN), is used to build a mathematical model that links a selection of these descriptors to the observed biological activity (e.g., IC₅₀ values). unram.ac.id

The predictive power of these QSAR models is rigorously validated using techniques like leave-one-out cross-validation, external validation, and Y-randomization to ensure their robustness and reliability. Once a reliable QSAR model is established, it can be used to predict the activity of novel compounds, like this compound and its analogues, before their synthesis, thereby saving time and resources. unram.ac.id

Key molecular descriptors used in QSAR studies of quinoline derivatives often fall into several categories:

Electronic Descriptors: These describe the electronic properties of the molecule, such as atomic charges, dipole moment, and energies of frontier molecular orbitals (HOMO and LUMO). They are crucial for understanding how a molecule interacts with a biological target. researchcommons.orgunram.ac.id

Steric/Topological Descriptors: These relate to the size and shape of the molecule, including molecular weight, van der Waals volume, and topological indices. They are important for how a molecule fits into a receptor's binding site. researchgate.netfrontiersin.org

Physicochemical Descriptors: Properties like lipophilicity (logP) and polarizability govern the absorption, distribution, metabolism, and excretion (ADME) properties of a drug candidate. researchgate.net

For this compound, the presence of the iodine atom at the C6 position would significantly influence several of these descriptors. Its large size would impact steric descriptors, while its electronegativity and polarizability would affect electronic descriptors. A QSAR model for a series of halogenated quinolinols would quantify these effects, correlating changes in descriptors with changes in biological activity. researchgate.netacs.org For example, a QSAR study on anti-MRSA 8-hydroxyquinolines demonstrated that mass, polarizability, and van der Waals volume were essential properties governing their activity. researchgate.net

Table 2: Common Molecular Descriptors in QSAR Studies of Quinoline Derivatives

| Descriptor Category | Descriptor Name | Significance in Structure-Activity Relationship (SAR) |

| Electronic | Net Atomic Charge (e.g., qC6) | Represents the electron distribution and potential for electrostatic interactions with a target receptor. unram.ac.id |

| HOMO Energy | Relates to the molecule's ability to donate electrons in a charge-transfer interaction. researchcommons.org | |

| LUMO Energy | Relates to the molecule's ability to accept electrons; the HOMO-LUMO gap indicates chemical reactivity. researchcommons.org | |

| Dipole Moment | Measures the overall polarity of the molecule, influencing solubility and binding orientation. | |

| Steric/Topological | Molecular Weight | A fundamental descriptor related to the overall size of the molecule. researchgate.net |

| Van der Waals Volume | Describes the volume occupied by the molecule, crucial for steric fit within a binding pocket. researchgate.net | |

| Topological Polar Surface Area (TPSA) | Predicts drug transport properties such as intestinal absorption and blood-brain barrier penetration. | |

| Physicochemical | LogP (Octanol-Water Partition Coefficient) | A measure of lipophilicity, which affects membrane permeability and bioavailability. researchgate.net |

| Polarizability | Indicates how easily the electron cloud can be distorted, influencing van der Waals interactions. researchgate.net |

By analyzing the coefficients of these descriptors in a validated QSAR equation, researchers can deduce which structural features are beneficial or detrimental to the desired biological activity, providing a rational basis for the design of more potent iodoquinolin-4-ol derivatives.

Biological Activities and Pharmacological Investigations of 6 Iodoquinolin 4 Ol Derivatives

Antimicrobial Spectrum of Activity

Derivatives of the quinoline (B57606) nucleus are recognized for their diverse biological activities, including antimicrobial effects. nih.gov The incorporation of iodine into the quinoline structure, specifically creating carboxy-quinoline derivatives, has been suggested as a promising strategy for developing new antimicrobial agents. mdpi.com

Antibacterial Efficacy

The antibacterial potential of quinoline derivatives has been a subject of extensive research. researchgate.net Studies on various substituted quinolines have demonstrated their efficacy against a range of bacterial pathogens, including multidrug-resistant strains. nih.govnih.gov

A study focusing on 4-aminoquinoline (B48711) derivatives highlighted that structural features play a crucial role in antibacterial efficacy. mdpi.com For instance, certain chlorinated quinoline derivatives have shown potent inhibition against Methicillin-resistant Staphylococcus aureus (MRSA). mdpi.com While not specific to 6-iodoquinolin-4-ol, this underscores the importance of halogen substitution in the quinoline scaffold for antibacterial activity. Research on quinoxaline-based compounds, which share structural similarities, revealed that some derivatives exhibit good to moderate antibacterial activity against S. aureus and Bacillus subtilis, with Minimum Inhibitory Concentrations (MICs) ranging from 4 to 32 μg/mL. nih.gov One potent derivative from this class was found to disrupt the integrity of the bacterial cell membrane, leading to cell death. nih.gov

Another investigation into a series of quinoline derivatives showed significant activity against a panel of multidrug-resistant Gram-positive bacteria, including MRSA, Methicillin-resistant Staphylococcus epidermidis (MRSE), and Vancomycin-Resistant Enterococci (VRE). nih.gov One compound, with a p-isopropyl phenyl ring substitution, demonstrated a potent MIC of 1.5 μg/mL against MRSA. nih.gov

A library of 6-iodo-substituted carboxy-quinolines was synthesized and tested for antimicrobial activity against Staphylococcus epidermidis and Klebsiella pneumoniae. mdpi.com This research indicates that carboxy-quinoline derivatives bearing an iodine atom are valuable scaffolds for creating novel antibacterial agents. mdpi.com The study also examined the effect of these derivatives on microbial adhesion, a critical first step in biofilm formation. mdpi.com

| Compound Type | Bacterial Strain | Activity (MIC) | Reference |

|---|---|---|---|

| Quinoxaline-based derivatives | S. aureus | 4–32 μg/mL | nih.gov |

| Quinoxaline-based derivatives | B. subtilis | 8–64 μg/mL | nih.gov |

| Substituted Quinoline (Compound 6) | MRSA | 1.5 μg/mL | nih.gov |

| Substituted Quinoline (Compound 6) | MRSE | 6.0 μg/mL | nih.gov |

| Substituted Quinoline (Compound 6) | VRE | 3.0 μg/mL | nih.gov |

| 6-chlorocyclopentaquinolinamine (7b) | MRSA | 0.125 mM | mdpi.com |

| 2-fluorocycloheptaquinolinamine (9d) | S. pyogenes | 0.25 mM | mdpi.com |

Antifungal Properties

The antifungal potential of quinoline derivatives has also been an area of active investigation. researchgate.netscielo.org.co Research has shown that specific substitutions on the quinoline ring are crucial for antifungal action.

For example, a study on 4-aryl-3-methyl-1,2,3,4-tetrahydroquinolines found that certain derivatives displayed notable activity against dermatophytes. scielo.org.co Specifically, the compound 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline showed the best in vitro antifungal activity, with MIC values of 31.25 μg/mL against Microsporum gypseum and 62.5 μg/mL against both Trichophyton rubrum and Trichophyton mentagrophytes. scielo.org.co This suggests that methoxy (B1213986) and hydroxyl substitutions can enhance antifungal properties.

In another study, a library of iodo-quinoline derivatives was tested against the fungus Candida parapsilosis. mdpi.com The results showed that several derivatives had significant antifungal activity. mdpi.com Furthermore, a separate investigation into a series of quinoline derivatives identified compounds with antifungal activity comparable to or greater than the standard drug fluconazole. nih.gov Specifically, 2-[(3-Hydroxyphenylimino)methyl]quinolin-8-ol and 2-[(4-hydroxyphenylimino)methyl]quinolin-8-ol were effective. nih.gov

| Compound | Fungal Strain | Activity (MIC) | Reference |

|---|---|---|---|

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Microsporum gypseum | 31.25 μg/mL | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Trichophyton rubrum | 62.5 μg/mL | scielo.org.co |

| 6-methoxy-4-(4-hydroxy-3-methoxyphenyl)-3-methyl-1,2,3,4-tetrahydroquinoline (6g) | Trichophyton mentagrophytes | 62.5 μg/mL | scielo.org.co |

| Iodo-quinoline derivatives (general) | Candida parapsilosis | Significant activity | mdpi.com |

Antiviral Investigations

The quinoline scaffold is also explored for its antiviral properties. researchgate.net While direct studies on this compound are limited, research on related structures provides insights into their potential. For instance, some quinoline derivatives have been investigated for their activity against the Human Immunodeficiency Virus (HIV). researchgate.net One study identified a 6-chloro-4-oxoquinoline derivative as a lead compound with high activity against HIV-1, showing an EC50 value of approximately 4.5 µM. researchgate.net This highlights the potential of halogenated quinolines in antiviral drug discovery. Another study on synthetic 4-oxoquinoline derivatives found promising activity against Bovine Herpesvirus 5 (BoHV-5), with one compound exhibiting a high selectivity index. researchgate.net

Antiparasitic Potential

The quinoline core is famously associated with antimalarial drugs like quinine (B1679958) and chloroquine. researchgate.net This has spurred extensive research into quinoline derivatives for treating various parasitic diseases. researchgate.net

Antileishmanial Activity and Mechanisms

Quinoline derivatives have shown significant promise as antileishmanial agents. researchgate.netmdpi.com Various studies have explored the efficacy of substituted quinolines against different Leishmania species.

One study investigated a series of 2-arylquinoline derivatives against Leishmania amazonensis, identifying promising compounds. semanticscholar.org In another investigation, modifications at the C-6 position of the quinoline ring were explored. The introduction of a chloro atom at C-6 resulted in a highly active derivative against Leishmania (IC50 = 0.86 µM), whereas fluoro or methoxy groups at the same position led to a considerable decrease in activity. mdpi.comsemanticscholar.org This suggests that the nature of the halogen at C-6 is critical.

Further research on quinoline derivatives demonstrated activity against intracellular amastigotes of L. major and L. panamensis. mdpi.com Two derivatives were particularly active against L. panamensis, with one showing an IC50 of 1.07 µM. mdpi.com These compounds were found to inhibit the production of IL-10 by infected macrophages, suggesting a mechanism of action related to modulating the host immune response. mdpi.com The compound clioquinol (B1669181) (5-chloro-7-iodoquinolin-8-ol) has also demonstrated promising activity against both L. infantum and L. amazonensis promastigotes and amastigotes. mdpi.com

| Compound/Derivative Type | Leishmania Species | Activity (IC50) | Reference |

|---|---|---|---|

| 6-Chloro-substituted quinoline | Leishmania sp. | 0.86 µM | mdpi.comsemanticscholar.org |

| 6-Fluoro-substituted quinoline | Leishmania sp. | 17.9 µM | mdpi.com |

| 6-Methoxy-substituted quinoline | Leishmania sp. | 32.38 µM | mdpi.com |

| Quinoline derivative 37 | L. panamensis (amastigotes) | 1.07 µM | mdpi.com |

| Quinoline derivative 37 | L. major (amastigotes) | 1.65 µM | mdpi.com |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | L. amazonensis (promastigotes) | 8.35 µM | mdpi.com |

| Clioquinol (5-chloro-7-iodoquinolin-8-ol) | L. infantum (promastigotes) | 4.71 µM | mdpi.com |

Antiamoebic Properties

Historically, quinoline derivatives have been utilized in the fight against protozoal infections. nih.gov One of the earliest and most well-known applications is in the treatment of amoebiasis. lookchem.com For instance, Iodoquinol (5,7-diiodoquinolin-8-ol) is a recognized antiamoebic agent effective against Entamoeba histolytica in the intestinal lumen. ebi.ac.uksimplepharmanotes.com Its mechanism is thought to involve the chelation of ferrous ions that are essential for the parasite's metabolism. simplepharmanotes.com Another related compound, Clioquinol (5-chloro-7-iodoquinolin-8-ol), has also been used as an antiprotozoal drug. nih.gov These examples highlight the potential of the iodinated quinoline core in developing new antiamoebic therapies.

Anticancer and Cytotoxic Mechanisms

Quinoline derivatives have demonstrated significant potential as anticancer agents through various mechanisms. ekb.eg Research into this compound derivatives has uncovered their ability to induce cancer cell death, halt cell proliferation, and interfere with critical cellular pathways.

Induction of Apoptosis and Cell Cycle Arrest

A key mechanism by which many anticancer agents exert their effects is through the induction of apoptosis, or programmed cell death, and by causing cell cycle arrest. Studies on various quinoline derivatives have shown their capability to initiate these processes in cancer cells. For example, certain 4-substituted quinolines have been found to induce caspase-dependent apoptosis, which is linked to the dissipation of the mitochondrial transmembrane potential and the generation of reactive oxygen species (ROS). researchgate.net In some instances, this induced cell death is dependent on calcium and associated with thiol oxidation and the activation of cysteine proteases. researchgate.net

Furthermore, some quinoline derivatives have been observed to cause cell cycle arrest. For instance, a 5,7-dihalo-8-quinolinol complex was shown to arrest the cell cycle at the G0/G1 phase in ovarian cancer cells. ajol.info Similarly, while some quinoline compounds induce apoptosis with only minor effects on the cell cycle, others, like certain quinazolin-4-(3H)-one derivatives, can cause cell cycle arrest in specific phases, such as the G2 phase in MCF-7 breast cancer cells. google.co.ugnih.gov

Modulation of Cellular Pathways and Targets

The anticancer effects of this compound and its derivatives are often a result of their interaction with and modulation of various cellular signaling pathways crucial for cancer cell survival and proliferation. Quinoline-based compounds have been shown to target a variety of receptors and enzymes. ekb.eg For example, some derivatives act as inhibitors of receptor tyrosine kinases like VEGFR and PDGFR, which are essential for angiogenesis and cell growth. ekb.eggoogle.com Others have been found to inhibit the c-Met protein, a transmembrane tyrosine kinase involved in proliferation, motility, and invasion. ekb.eg

Additionally, quinoline derivatives can impact pathways such as the NF-κB and TGFβ signaling pathways, which are involved in cell proliferation, migration, and invasion. cnr.it The modulation of these pathways can lead to the downregulation of genes that promote processes like the epithelial-mesenchymal transition (EMT), thereby inhibiting metastasis. cnr.it

Interaction with G-Quadruplex Structures for Gene Regulation (e.g., KRAS)

A novel and promising strategy in cancer therapy is the targeting of G-quadruplex (G4) structures. These are non-canonical secondary DNA structures found in guanine-rich regions of the genome, such as in the promoters of oncogenes like KRAS. engineering.org.cnrcsb.org The formation and stabilization of these G4 structures can act as a transcriptional repressor, downregulating the expression of the associated oncogene. engineering.org.cnnih.gov

The KRAS oncogene is frequently mutated in various cancers and has been a challenging target for drug development. rcsb.orgnih.gov Small molecules that can selectively bind to and stabilize the G4 structure in the KRAS promoter are therefore of significant interest. nih.govresearchgate.net Research has shown that certain small molecules can interact with the KRAS G4, leading to a reduction in KRAS mRNA levels in cancer cells. nih.gov Structural studies have provided insights into how ligands can bind to the KRAS G4, often involving π-stacking interactions. rcsb.orgnih.gov This provides a basis for the rational design of new drugs, potentially including this compound derivatives, to selectively target these structures and regulate oncogene expression. rcsb.org

Inhibition of Specific Kinases (e.g., CDK8/19) and other Enzymes

Cyclin-dependent kinases 8 and 19 (CDK8/19) are components of the Mediator complex, which plays a crucial role in regulating gene transcription. enzymlogic.com Elevated expression of CDK8 and its paralog CDK19 has been observed in numerous cancers, making them attractive therapeutic targets. enzymlogic.com

A class of quinoline-based derivatives, known as Senexins, have been developed as potent and selective inhibitors of CDK8/19. nih.gov For example, Senexin C, an optimized quinoline derivative, demonstrates potent inhibitory activity against CDK8/19. enzymlogic.comnih.gov These inhibitors have been shown to suppress the phosphorylation of known CDK8 substrates like STAT1. oncotarget.com The inhibition of CDK8/19 can lead to anti-proliferative effects in cancer cells, as demonstrated in prostate cancer models where it induced a premature G1/S transition and subsequent cell death. oncotarget.com The development of these inhibitors showcases the potential of the quinoline scaffold in creating highly selective kinase inhibitors for cancer therapy. nih.govchemicalprobes.org

Immunomodulatory Effects: Toll-like Receptor Agonism

The immune system plays a critical role in cancer surveillance and elimination. nih.gov Toll-like receptors (TLRs) are a key component of the innate immune system, and their activation can lead to robust anti-tumor immune responses. google.com Specifically, TLR8 agonists are known to activate adaptive immune responses by inducing the production of T helper 1 (Th1)-polarizing cytokines. nih.gov

Some quinoline derivatives have been investigated for their immunomodulatory properties, including their ability to act as TLR agonists. For instance, certain amodiaquine (B18356) derivatives have been reported to inhibit the production of interleukin-6 (IL-6) via the activation of TLR3, TLR7, TLR8, and TLR9. researchgate.net Furthermore, a patent has described a compound, N-(trans-4-(6-iodoquinolin-4-yl)cyclohexyl)propanamide, in the context of immunoregulatory agents that may act as agonists or antagonists of receptors such as TLRs. epo.org The development of quinoline-based TLR agonists represents a promising avenue for cancer immunotherapy, aiming to enhance the body's own defense mechanisms against tumors. nih.govgoogle.com

Neurobiological Applications: Botulinum Neurotoxin Inhibition Studies

Quinolinol derivatives have been identified as a promising scaffold for the development of inhibitors against botulinum neurotoxin (BoNT), the most potent known toxin and a significant bioterrorism threat. nih.gov The light chain of BoNT/A (BoNT/A LC) is a zinc-dependent metalloprotease that cleaves SNAP-25, a protein essential for acetylcholine (B1216132) release at the neuromuscular junction, leading to flaccid paralysis. nih.govacs.org The inhibitory action of quinolinols is often attributed to their ability to chelate the zinc ion in the active site of the BoNT/A LC. nih.gov

Structure-activity relationship (SAR) studies on quinolinol-based inhibitors have revealed several key features for potent inhibition of BoNT/A LC. While the enzyme can tolerate a wide variety of substitutions at the R1 position, including both electron-donating and electron-withdrawing groups on a phenyl ring, it shows a distinct preference for bulky aryl amide groups at the R2 position. nih.gov Methylation at the R3 position has also been shown to increase inhibitor potency. nih.gov For instance, a screening of commercially available and synthesized hydroxyquinolines identified seventy-two compounds with IC₅₀ values below 10 μM, with the most potent compound exhibiting an IC₅₀ of 0.8 μM. nih.gov

Interestingly, while 8-hydroxyquinoline (B1678124) derivatives have been a major focus, the core quinolinol structure is central to the inhibitory activity. daneshyari.com The strategic placement of substituents significantly influences the inhibitory potency. For example, compounds with a five- or six-membered heterocycle at both R1 and R2 positions demonstrated good inhibition, whereas the absence of a 6-membered heterocycle at the R2 position led to a significant decrease in inhibitory activity. nih.gov

The potential of these compounds as therapeutics is further supported by their favorable ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Although some potent inhibitors exhibit poor solubility at neutral pH, they show excellent solubility at low pH, suggesting the possibility of oral administration. nih.gov

Table 1: Structure-Activity Relationship of Quinolinol Derivatives as BoNT/A LC Inhibitors nih.gov

| R1 Substitution | R2 Substitution | R3 Substitution | Inhibitory Activity (IC₅₀) |

| Various substitutions tolerated | Bulky aryl amides preferred | Methylation increases potency | Up to 0.8 μM |